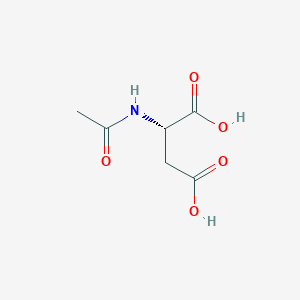

N-Acetyl-L-Aspartic Acid

Description

Properties

IUPAC Name |

(2S)-2-acetamidobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCCIMWXFLJLIA-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40897219 | |

| Record name | (2S)-2-Acetamidobutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40897219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [Acros Organics MSDS], Solid | |

| Record name | N-Acetyl-L-aspartic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20861 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-Acetyl-L-aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>26.3 [ug/mL] (The mean of the results at pH 7.4), 675 mg/mL | |

| Record name | SID56463035 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | N-Acetyl-L-aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

997-55-7 | |

| Record name | N-Acetyl-L-aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=997-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-L-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Acetamidobutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40897219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-L-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/445Y04YIWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyl-L-aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

137 - 140 °C | |

| Record name | N-Acetyl-L-aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Catabolism of N Acetyl L Aspartic Acid

Enzymatic Pathways and Key Enzymes

The metabolism of NAA is governed by a select group of enzymes that catalyze its formation and degradation. These enzymatic reactions are fundamental to maintaining the brain's biochemical balance and supporting various neurological processes.

N-Acetylaspartate Synthetase (NAT8L) Activity

The synthesis of N-Acetyl-L-aspartic acid is catalyzed by the enzyme N-acetylaspartate synthetase, which is encoded by the NAT8L gene. biocrates.comnih.gov This enzyme facilitates the reaction between L-aspartic acid and acetyl-Coenzyme A (acetyl-CoA) to produce NAA. biocrates.comuniprot.orgreactome.org This process is vital for maintaining the high concentration of NAA observed in the brain. nih.gov The activity of NAT8L is not only crucial for NAA production but has also been linked to other cellular functions, such as influencing dopamine (B1211576) uptake by regulating TNF-alpha expression. uniprot.org The enzyme's activity can be blocked by aminooxyacetic acid in both the cytoplasm and mitochondria. uniprot.org Deficiency in NAT8L can lead to a metabolic disorder known as N-acetylaspartate deficiency (NACED), characterized by developmental delay and seizures. uniprot.org

Aspartoacylase (ASPA) Hydrolysis of this compound

The primary enzyme responsible for the catabolism of NAA is Aspartoacylase (ASPA), also known as aminoacylase-2 (ACY-2). uniprot.orggenecards.org ASPA is a cytosolic zinc metalloenzyme that hydrolyzes NAA into its constituent parts: L-aspartate and acetate (B1210297). uniprot.orgreactome.orgprospecbio.com This deacetylation reaction is critical for providing acetate, which can be used for the synthesis of fatty acids and steroids, particularly for the formation of the myelin sheath by oligodendrocytes. nih.govmdpi.com While highly expressed in the white matter of the brain, ASPA is also found in other tissues like the kidney, liver, and skeletal muscle, where it is thought to act as a scavenger of NAA from body fluids. genecards.orgreactome.orgprospecbio.com Genetic mutations in the ASPA gene lead to a deficiency in this enzyme's activity, causing Canavan disease, a severe neurodegenerative disorder characterized by the accumulation of NAA and spongy degeneration of the brain's white matter. uniprot.orggenecards.orgprospecbio.comnih.gov

N-Acetylaspartate Transferase (ANAT)

Historically, the synthesis of NAA was attributed to an enzyme referred to as N-acetylaspartate transferase (ANAT). gu.se Early research demonstrated that this enzyme was responsible for the formation of NAA from aspartic acid and acetyl-CoA. gu.se However, more recent molecular studies have identified NAT8L as the specific gene product responsible for this enzymatic activity. uniprot.orgnih.gov Therefore, ANAT and NAT8L refer to the same enzymatic function of synthesizing NAA.

Cellular and Subcellular Localization of this compound Metabolism

The synthesis and breakdown of NAA occur in different cell types and subcellular locations within the brain, a compartmentalization that is key to its functions.

Neuronal Mitochondrial Synthesis

The synthesis of this compound predominantly occurs within the mitochondria of neurons. biocrates.comnih.govgu.sewikipedia.org The enzyme responsible, NAT8L, is located in the mitochondrial matrix where it catalyzes the formation of NAA from L-aspartate and acetyl-CoA. reactome.orgwikipathways.org This mitochondrial synthesis is an oxygen and ADP-dependent process. gu.se Studies have shown that NAT8L's enzymatic contribution is quantitatively larger in the mitochondrial compartment compared to other parts of the cell. uniprot.org

Once synthesized in the neuronal mitochondria, NAA is transported out of the neuron. biocrates.comnih.gov It is then taken up by oligodendrocytes, the myelin-producing cells of the CNS. biocrates.comnih.govfrontiersin.org Inside the oligodendrocytes, the enzyme Aspartoacylase (ASPA) hydrolyzes NAA to release acetate. biocrates.comnih.gov This acetate is a crucial building block for the synthesis of lipids and steroids necessary for forming and maintaining the myelin sheath. nih.govfrontiersin.org This metabolic interplay, with synthesis in neuronal mitochondria and catabolism in oligodendrocytes, highlights a key aspect of neuron-glia interaction in the brain. biocrates.comnih.gov

Data Tables

Table 1: Key Enzymes in this compound Metabolism

| Enzyme Name | Gene | Primary Function | Substrates | Products | Cellular Location |

| N-Acetylaspartate Synthetase | NAT8L | Synthesis of NAA | L-aspartate, Acetyl-CoA | This compound, Coenzyme A | Neuronal Mitochondria biocrates.comuniprot.orgreactome.org |

| Aspartoacylase | ASPA | Hydrolysis of NAA | This compound, H₂O | L-aspartate, Acetate | Oligodendrocyte Cytosol biocrates.comreactome.orgnih.gov |

| N-Acylated Alpha-Linked L-Amino Dipeptidase | FOLH1 | Hydrolysis of NAAG | N-acetylaspartylglutamate (NAAG) | This compound, Glutamate (B1630785) | Neuronal Membranes wikipathways.orgresearchgate.net |

Oligodendrocytic Catabolism and Transport Mechanisms

The catabolism of this compound is a process distinctly localized within oligodendrocytes, the myelin-producing cells of the central nervous system. nih.gov Neurons synthesize NAA, but it is then transported to oligodendrocytes for breakdown. biocrates.comwalshmedicalmedia.com This intercellular transfer is a critical step in the metabolic lifecycle of NAA.

The primary enzyme responsible for NAA catabolism is aspartoacylase (ASPA) , which is predominantly located in oligodendrocytes. nih.govmdpi.comclinicaltrials.govfrontiersin.org ASPA catalyzes the hydrolysis of NAA into two essential molecules: L-aspartate and acetate . biocrates.comwikipedia.orgacs.orgnih.gov This enzymatic reaction is vital, as the accumulation of NAA due to ASPA deficiency leads to severe neurological conditions like Canavan disease. clinicaltrials.govwikipedia.orgnih.gov

The transport of NAA from the extracellular space into oligodendrocytes is mediated by specific transporters. Research has identified the sodium-dependent dicarboxylate cotransporter NaDC3 (a product of the Slc13a3 gene) as a key transporter for NAA into glial cells. nih.govresearchgate.net This transport is an electrogenic process, with a proposed stoichiometry of three sodium ions for every one molecule of NAA. researchgate.net

Once inside the oligodendrocyte, the liberated acetate from NAA cleavage serves a crucial function as a precursor for the synthesis of fatty acids and steroids, which are fundamental building blocks for myelin. mdpi.comfrontiersin.orgacs.orgnih.govnih.gov The developmental expression of the ASPA gene has been shown to closely parallel the timeline of myelination in the CNS, underscoring the importance of this catabolic process for white matter formation and maintenance. nih.gov

| Component | Role in Oligodendrocytic Catabolism |

| This compound (NAA) | The substrate transported into oligodendrocytes. |

| Aspartoacylase (ASPA) | The key enzyme that hydrolyzes NAA. clinicaltrials.govwikipedia.org |

| NaDC3 Transporter | Facilitates the uptake of NAA into glial cells. researchgate.net |

| Acetate | A product of NAA catabolism; serves as a precursor for myelin lipid synthesis. biocrates.commdpi.com |

| L-aspartate | A product of NAA catabolism. biocrates.commdpi.com |

Astrocytic Role in this compound Homeostasis

Astrocytes, another major type of glial cell, play a significant, albeit more indirect, role in the homeostasis of NAA. The metabolism of NAA is considered to have a tri-cellular compartmentation involving neurons, oligodendrocytes, and astrocytes. frontiersin.org While oligodendrocytes are the primary site of NAA breakdown, astrocytes are crucial for maintaining the metabolic environment that supports the entire NAA cycle.

A primary role of astrocytes is in the de novo synthesis of aspartate, a necessary precursor for NAA production in neurons. frontiersin.org Astrocytes can supply neurons with neurotransmitter precursors, such as glutamine, which can then be converted to aspartate within the neuron. frontiersin.orgoup.com This positions astrocytes at the beginning of the NAA lifecycle, regulating the availability of one of its core components.

Furthermore, astrocytes express the NaDC3 transporter, the same transporter found in oligodendrocytes, enabling them to take up NAA from the extracellular space. researchgate.netnih.gov Astrocytes are fundamental for the uptake and catabolism of major neurotransmitters like glutamate and are central to maintaining the brain's ionic homeostasis, including sodium (Na+) and potassium (K+) levels. oup.comnih.gov By managing the concentrations of these ions and molecules, astrocytes ensure a stable environment, which is critical for the function of neuronal and oligodendrocytic transporters and enzymes involved in NAA metabolism. frontiersin.orgnih.gov For instance, the Na+ gradient, meticulously maintained by astrocytes, is essential for the function of the NaDC3 transporter that brings NAA into glial cells. nih.gov

Endogenous Synthesis vs. Dietary Influence on Precursors

This compound is primarily an endogenously synthesized compound within the brain; it is not directly obtained from dietary sources. biocrates.com The synthesis of NAA occurs predominantly in the mitochondria of neurons. biocrates.comwikipedia.org

The process involves the enzymatic reaction between two precursors: L-aspartic acid and acetyl-coenzyme A (acetyl-CoA) . biocrates.comnih.govebi.ac.ukmdpi.com This reaction is catalyzed by the enzyme N-acetylaspartate synthetase , which is encoded by the NAT8L gene. biocrates.combiorxiv.org

While NAA itself is not sourced from the diet, the availability of its precursors can be influenced by dietary intake. Nutrients such as glucose can be metabolized to produce acetyl-CoA, and aspartate can be derived from other amino acids in the diet. biocrates.com However, studies indicate that most L-aspartic acid consumed in food is metabolized within the enterocytes (intestinal cells) and less than 1% reaches the intestinal blood intact. nih.gov This highlights the importance of the body's own synthesis of L-aspartate for maintaining the necessary pool for NAA production. Research in animal models has shown that diets high in fat and glucose can lead to an increase in the activity of the NAA pathway, suggesting that systemic metabolism can indeed influence the synthesis rate of this brain-specific molecule. biocrates.com

| Aspect | Endogenous Synthesis | Dietary Influence |

| Primary Source of NAA | NAA is synthesized within the body, mainly in neuronal mitochondria. biocrates.comwikipedia.org | NAA is not directly obtained from food. biocrates.com |

| Precursors | L-aspartic acid and Acetyl-CoA. nih.govcaymanchem.com | The diet provides basic building blocks like glucose and amino acids that can be converted into NAA precursors. biocrates.com |

| Key Enzyme | N-acetylaspartate synthetase (NAT8L). biocrates.combiorxiv.org | Not applicable. |

| Regulation | Tightly regulated within the CNS. | Can indirectly affect the availability of precursors, potentially altering synthesis rates. biocrates.com |

| Contribution of Aspartate | The body's own synthesis of L-aspartate is the main source. nih.gov | Dietary L-aspartic acid is largely metabolized by the gut and contributes minimally to the systemic pool. nih.gov |

Physiological Roles and Proposed Mechanisms of Action of N Acetyl L Aspartic Acid

Role as a Neuronal Health and Integrity Biomarker

N-Acetyl-L-aspartic acid is extensively utilized as a non-invasive biomarker for neuronal health and viability, primarily through proton magnetic resonance spectroscopy (MRS). ajnr.orgfrontiersin.org Its high concentration in the brain generates the most significant peak in MRS scans, making it a reliable indicator of the state of neurons. ajnr.orgfrontiersin.org

Correlation with Neuronal Loss and Dysfunction

A decrease in the concentration of NAA is a well-established indicator of neuronal loss or dysfunction. researchgate.net Reduced levels of NAA are observed in a wide range of neuropathological conditions, including traumatic brain injury, stroke, and neurodegenerative diseases such as Alzheimer's disease. wikipedia.orgbiocrates.comnih.gov The extent of NAA reduction often correlates with the severity of the neuronal damage. frontiersin.orgresearchgate.net For instance, in Alzheimer's disease, diminished NAA levels in specific brain regions are linked to the degree of neuronal loss and cognitive decline. biocrates.com It is important to note that while a drop in NAA can signify irreversible neuron loss, it can also represent reversible neuronal or mitochondrial dysfunction. nih.govresearchgate.net Studies have shown that cellular dysfunction, even without cell death, can lead to significant reductions in NAA levels. researchgate.net

Involvement in Myelin Synthesis and Lipid Metabolism

One of the primary proposed functions of this compound is its contribution to the synthesis of myelin, the protective sheath that insulates nerve fibers. wikipedia.orgbiocrates.com This process is crucial for the efficient transmission of nerve impulses.

Acetate (B1210297) Donation for Lipid and Myelin Formation

NAA synthesized in neurons is transported to oligodendrocytes, the cells responsible for myelination in the CNS. nih.govfrontiersin.org Within oligodendrocytes, the enzyme aspartoacylase cleaves NAA, releasing acetate. nih.govresearchgate.net This acetate is then converted to acetyl-CoA, a fundamental building block for the synthesis of fatty acids and steroids, which are essential components of myelin. frontiersin.orgresearchgate.net Research indicates that NAA provides a significant portion of the acetyl groups required for myelin lipid synthesis, particularly during brain development. frontiersin.orgwiley.com Studies using radiolabeled NAA have shown the incorporation of its acetate moiety into myelin lipids, confirming its role as an acetate donor for myelination. frontiersin.orgnih.gov This metabolic pathway highlights a crucial neuron-oligodendrocyte interaction, where neurons supply the necessary substrate for myelin formation and maintenance. wiley.comnih.gov

Role in Oligodendroglial Differentiation and Remyelination

Recent research suggests that extracellular concentrations of NAA can influence the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes. mdpi.comnih.gov Studies using an oligodendroglial cell line have shown that lower concentrations of NAA can stimulate differentiation and promote the expression of myelin-related genes. mdpi.comnih.govnih.gov This finding is particularly relevant in the context of demyelinating diseases and brain injury, where NAA levels are often reduced. nih.gov The ability of lower NAA levels to encourage oligodendroglial differentiation suggests a potential role for NAA in regulating remyelination processes following injury. mdpi.comnih.gov

Impact on Histone Deacetylase (HDAC) Activation

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and influencing gene expression. spandidos-publications.comnih.gov Emerging evidence indicates that this compound can modulate HDAC activity. mdpi.com It has been observed that NAA treatment can promote the expression of certain HDAC genes, such as Hdac1 and Hdac11. mdpi.com Rather than acting as a source of acetyl groups for acetylation, increasing dosages of NAA have been shown to reduce protein acetylation, suggesting it activates HDAC activity. mdpi.com This modulation of HDACs appears to be a mechanism through which NAA influences oligodendrocyte differentiation and the expression of myelin proteins. mdpi.comnih.govresearchgate.net For instance, the inhibition of HDAC activity has been shown to impair the expression of myelin basic protein. mdpi.com Furthermore, studies in glioblastoma cells have demonstrated that NAA can inhibit the mRNA levels of class II HDACs more significantly than class I HDACs. nih.gov

Contribution to Neuronal Energy Metabolism

NAA appears to play a significant, albeit indirect, role in the energy dynamics of neurons. This is evidenced by the parallel reductions observed in NAA and ATP levels following brain injury, suggesting a close relationship between NAA and cellular energy status. frontiersin.org

A primary proposed mechanism for NAA's involvement in energy metabolism is its role in facilitating the oxidation of glutamate (B1630785). frontiersin.org The synthesis of NAA in mitochondria requires a continuous supply of aspartate, which is formed from oxaloacetate. frontiersin.org The production of aspartate via aspartate aminotransferase also generates alpha-ketoglutarate (B1197944) from glutamate. frontiersin.org This alpha-ketoglutarate can then enter the tricarboxylic acid (TCA) cycle, a central pathway for energy production. frontiersin.orgwiley.com By promoting the conversion of glutamate to alpha-ketoglutarate, NAA synthesis indirectly supports the TCA cycle and, consequently, energy derivation. frontiersin.orgnih.gov This process allows neurons to utilize glutamate as an additional energy source, augmenting ATP production. frontiersin.org

The synthesis of NAA itself is dependent on mitochondrial respiration and is linked to oxygen consumption and ATP production. neurology.orggu.se In essence, the synthesis of NAA helps to drive the metabolic flux through the aspartate aminotransferase reaction, thereby increasing the availability of TCA cycle intermediates derived from glutamate. frontiersin.org

Function as a Neuronal Osmolyte in Brain Fluid Balance

As an abundant intracellular anion, NAA helps to balance the high concentration of positive ions within neurons. gu.senih.gov Its high concentration, which can reach up to 10 mM, makes it a major contributor to the intracellular osmotic environment. nih.gov It has been proposed that NAA functions as a "molecular water pump," helping to remove excess water that may be produced during neuronal energy metabolism. gu.se While some studies have questioned the extent of its role as an osmoregulator under physiological conditions, its high concentration and anionic nature strongly support its involvement in maintaining the brain's fluid and ionic equilibrium. gu.senih.gov

Precursor to N-Acetylaspartylglutamate (NAAG) Synthesis

One of the well-established functions of NAA is to serve as a direct precursor for the synthesis of N-acetylaspartylglutamate (NAAG). wikipedia.orglmdb.canih.govnih.gov NAAG is the most abundant peptide neurotransmitter in the mammalian central nervous system and is formed by the enzymatic coupling of NAA and glutamate. nih.govwikidoc.orgmdpi.com This synthesis occurs within neurons, highlighting a key metabolic fate of NAA. neurology.orgnih.gov

NAAG fulfills the criteria to be classified as a neurotransmitter. wikidoc.orgnih.gov It is concentrated in neurons and synaptic vesicles, released in a calcium-dependent manner upon neuronal firing, and is subsequently broken down in the synaptic cleft by specific enzymes. wikidoc.orgnih.gov NAAG is widely distributed throughout the brain, particularly in glutamatergic neurons. neurology.org It is often co-released with other neurotransmitters, including glutamate, and acts as a neuromodulator, influencing the signaling of these primary transmitters. neurology.orgajnr.org

A primary mechanism of NAAG's neuromodulatory action is through its interaction with metabotropic glutamate receptors (mGluRs), specifically the mGluR3 subtype. nih.govnih.govuio.no NAAG is a selective agonist for mGluR3, which are often located on presynaptic terminals. neurology.orgnih.govnih.gov

Activation of these presynaptic mGluR3s by NAAG leads to an inhibition of further neurotransmitter release, including glutamate. neurology.orgnih.gov This creates a negative feedback loop, where the release of NAAG (often triggered by intense neuronal activity) helps to dampen excessive glutamatergic signaling. neurology.orgnih.govuio.no By reducing glutamate release, NAAG can prevent the over-activation of postsynaptic glutamate receptors, a process that can lead to excitotoxicity and neuronal damage. neurology.org Through this mechanism, NAAG plays a crucial neuroprotective role. neurology.orgnih.gov Recent research also suggests that NAAG can be released from postsynaptic dendrites and act as a retrograde messenger, inhibiting presynaptic glutamate release. nih.govuio.no

Role in Axon-Glial Signaling

This compound (NAA) plays a crucial role in the communication and metabolic coupling between neurons and glial cells, particularly oligodendrocytes. This function is central to the process of myelination and the maintenance of white matter integrity. nih.govresearchgate.net NAA is synthesized in high concentrations within neuronal mitochondria and is then transported out of the neuron and transferred to adjacent oligodendrocytes. neurology.orgbiocrates.com This transfer is not merely a metabolic hand-off but a key signaling event.

Within the oligodendrocyte, NAA is catabolized by the enzyme aspartoacylase (ASPA), which cleaves NAA into L-aspartate and acetate. neurology.orgbiocrates.com The acetate released from this process is a vital precursor for the synthesis of lipids, which are essential building blocks of the myelin sheath. neurology.orgresearchgate.netfrontiersin.org Specifically, the acetate is converted to acetyl-coenzyme A (acetyl-CoA) by acetyl-CoA synthetase, which then enters the pathways for fatty acid and cholesterol synthesis. neurology.orgfrontiersin.org This neuron-to-oligodendrocyte transfer of NAA establishes a direct metabolic link, where the neuron provides the essential substrate required by the oligodendrocyte for myelin production and turnover. frontiersin.orgnih.gov

This unique metabolic compartmentalization, with synthesis occurring in neurons and catabolism primarily in oligodendrocytes, underscores NAA's role as a signaling molecule. nih.govnih.gov The regulated release of NAA from axons acts as a signal to the ensheathing glial cells, indicating the metabolic status and needs of the axon, thereby ensuring the health and maintenance of the myelin sheath. nih.gov This axon-glial signaling is fundamental for the establishment and preservation of the nervous system's architecture. nih.gov

Potential Involvement in Brain Nitrogen Balance

Beyond its roles in myelination and energy metabolism, researchers have proposed that this compound may be involved in maintaining the nitrogen balance within the brain. nih.govfrontiersin.orgnih.gov The central nervous system requires efficient mechanisms to manage and clear nitrogenous waste to prevent toxicity. Evidence suggests that NAA could function as a carrier molecule for nitrogen transport. neurology.org

According to this hypothesis, NAA released from neurons can be taken up by other glial cells, such as astrocytes. neurology.org Following its uptake and potential processing, NAA or its nitrogen-containing components could be transported to the general circulation for removal from the CNS. neurology.org This proposed function would make NAA a contributor to the homeostasis of the neuronal and glial microenvironment by facilitating the export of excess nitrogen, complementing other known nitrogen clearance pathways in the brain. neurology.orgnih.gov Further research is needed to fully elucidate the specific mechanisms and significance of NAA's contribution to brain nitrogen balance. researchgate.netnih.gov

**3.8. Emerging Roles

Recent investigations have begun to uncover novel functions of this compound, extending its physiological relevance beyond its traditionally recognized roles. These emerging roles include the inhibition of protein aggregation and the modulation of key cellular signaling pathways.

A growing body of evidence indicates that NAA can act as a potent inhibitor of protein aggregation, a pathological hallmark of many neurodegenerative diseases. frontiersin.orgnih.gov Studies have shown that NAA can suppress the formation of protein aggregates and, in some cases, even help to solubilize aggregates that have already formed. nih.govdntb.gov.ua

Research using model proteins such as carbonic anhydrase (CA) and catalase has demonstrated that NAA effectively inhibits heat-induced aggregation in a concentration-dependent manner. frontiersin.orgnih.gov As shown in the table below, increasing concentrations of NAA lead to a decrease in the final amount of aggregates formed.

| NAA Concentration | Effect on Carbonic Anhydrase (CA) Aggregation | Effect on Catalase Aggregation |

|---|---|---|

| Low | Moderate inhibition of aggregation. | Noticeable reduction in aggregation rate. |

| High | Strong suppression of aggregation and increased stability. nih.gov | Significant inhibition of aggregate formation. nih.gov |

Studies on α-synuclein, the protein associated with Parkinson's disease, have revealed a more complex, paradoxical effect. acs.orgnih.gov Low concentrations of NAA were found to inhibit α-synuclein aggregation, potentially by stabilizing the monomeric form of the protein. nih.gov Conversely, higher concentrations appeared to accelerate the aggregation process. acs.orgnih.gov These findings suggest that NAA could play a significant role in modulating the conditions that lead to proteopathic stress in the brain. nih.gov

Emerging evidence suggests that NAA metabolism is linked to the regulation of cellular signaling, particularly through the process of histone acetylation, a key epigenetic mechanism for controlling gene expression. nih.gov The breakdown of NAA by aspartoacylase in glial cells releases acetate. nih.gov This acetate can be converted into acetyl-CoA, which is the sole acetyl group donor for histone acetyltransferases (HATs), enzymes that acetylate histone proteins. frontiersin.orgnih.gov

This pathway suggests that NAA can influence gene transcription by providing the necessary substrate for histone acetylation. For instance, in brown adipocytes, silencing the gene for aspartoacylase (Aspa) led to decreased cytosolic acetyl-CoA levels and reduced acetylation of specific histone sites, such as H3K9 and H3K27, which in turn altered the expression of genes related to adipocyte differentiation. nih.gov

However, the relationship is not straightforward, and some research presents a contrasting view. A study on an oligodendroglial cell line found that increasing concentrations of NAA led to a reduction in protein acetylation, suggesting that NAA may activate histone deacetylase (HDAC) activity rather than solely providing a source for acetylation. mdpi.com This highlights the complexity of NAA's role in cellular signaling, which may be cell-type specific and context-dependent. nih.gov This area of research indicates that NAA could be a significant signaling molecule, influencing cellular function through epigenetic modifications. nih.govnih.gov

N Acetyl L Aspartic Acid in Neurological and Metabolic Disorders

Canavan Disease (CD)

Canavan disease is a rare, autosomal recessive neurodegenerative disorder characterized by the spongy degeneration of the brain's white matter. researchgate.netnih.gov It is caused by mutations in the ASPA gene, which provides instructions for making the enzyme aspartoacylase. researchgate.netmedlink.com

Aspartoacylase Deficiency and N-Acetyl-L-aspartic Acid Accumulation

In individuals with Canavan disease, a deficiency in the enzyme aspartoacylase prevents the normal breakdown of NAA into aspartic acid and acetate (B1210297). nih.govresearchgate.netdergipark.org.tr This enzymatic defect leads to a significant accumulation of NAA in the brain, as well as in blood, cerebrospinal fluid, and urine. dergipark.org.trpathbank.orgnih.gov The inability to hydrolyze NAA is the primary biochemical hallmark of the disease. researchgate.net The accumulation of NAA is a direct consequence of the non-functional or partially functional aspartoacylase enzyme resulting from mutations in the ASPA gene. researchgate.netfrontiersin.org More than 100 different mutations in the ASPA gene have been identified, including missense mutations, nonsense mutations, and deletions. nih.gov

Pathophysiological Consequences of Elevated this compound

The accumulation of NAA in the brain has several detrimental effects that contribute to the pathology of Canavan disease. The failure to break down NAA leads to a disruption of myelin, the protective sheath that surrounds nerve fibers, resulting in the characteristic spongy degeneration of the brain's white matter. researchgate.netmedlink.com This demyelination impairs the proper function of nerve cells. medlink.com

One hypothesis suggests that the deficiency of acetate, which is normally produced from the breakdown of NAA by aspartoacylase, contributes to defective myelin synthesis. nih.gov Acetate is a crucial component for the synthesis of lipids that make up the myelin sheath. nih.gov

Furthermore, elevated levels of NAA are thought to induce oxidative stress. nih.govresearchgate.net Studies have shown that high concentrations of NAA can lead to the upregulation of nitric oxide and a reduction in antioxidant defenses, which can cause damage to brain cells. nih.govresearchgate.net Research in animal models has also indicated that direct injection of NAA into the brain can induce neuroexcitation and neurodegeneration. nih.gov The accumulation of NAA is believed to cause mitochondrial damage, leading to cell death. researchgate.net The resulting brain atrophy is progressive. medlink.com

Neurodegenerative Diseases

Alterations in this compound levels are not exclusive to Canavan disease and have been implicated in other neurodegenerative conditions as well.

Alzheimer's Disease and Cognitive Decline

In Alzheimer's disease (AD), a progressive neurodegenerative disorder that leads to cognitive decline and memory loss, changes in NAA levels are observed. biocrates.com Unlike in Canavan disease where NAA accumulates, in AD, there is a reduction in NAA levels in specific brain regions. biocrates.comnih.gov This decrease in NAA is considered a marker of neuronal loss or dysfunction. biocrates.comnih.gov

Proton magnetic resonance spectroscopy (1H-MRS) studies have consistently shown lower levels of NAA in the brains of individuals with AD compared to healthy controls. nih.govnih.gov The reduction of NAA has been observed in the neocortex and the parahippocampal gyrus, areas of the brain significantly affected by AD pathology. nih.gov Furthermore, the extent of the NAA decrease has been found to correlate with the severity of cognitive impairment and the density of senile plaques and neurofibrillary tangles, the hallmark pathological features of AD. neurology.org

Reduced levels of NAA are also seen in individuals with mild cognitive impairment (MCI), which is often considered a transitional state between normal aging and AD. nih.gov Lower whole-brain NAA in MCI patients may indicate early neuronal damage and supports the idea that MCI can be an early stage of AD. nih.gov

| Condition | Change in NAA Levels | Associated Brain Regions | Correlation with Disease Severity |

| Alzheimer's Disease | Decreased biocrates.comnih.gov | Neocortex, Parahippocampal Gyrus nih.gov | Correlates with cognitive decline and pathology nih.govneurology.org |

| Mild Cognitive Impairment | Decreased nih.gov | Whole Brain nih.gov | May indicate early neuronal damage nih.gov |

Huntington's Disease

Huntington's disease (HD) is an inherited neurodegenerative disorder that causes the progressive breakdown of nerve cells in the brain. It is characterized by uncontrolled movements, cognitive difficulties, and psychiatric issues. Studies have revealed alterations in NAA levels in individuals with HD.

Research has shown a significant decrease in NAA levels in the brains of HD patients. google.com This reduction has been observed in the cerebral cortex and is thought to reflect neuronal loss. google.com In mouse models of HD, a decrease in NAA levels has been documented and appears to coincide with the onset of symptoms. aaem.pl

Proton magnetic resonance spectroscopy (1H-MRS) studies in human patients have also demonstrated a reduced N-acetyl-aspartate/choline (B1196258) ratio in the frontal cortex of symptomatic HD patients, indicating neuronal loss. nih.gov This reduction was found to be related to the clinical severity of the disease. nih.gov Interestingly, some studies have reported lower levels of NAA in the serum of both presymptomatic and early-stage HD patients compared to controls, suggesting that NAA could be a potential biomarker for the disease. researchgate.net In contrast, another study observed a decrease in specific amino acids, including NAA, in the striatum of late-symptomatic HD mouse models. mdpi.com

Amyotrophic Lateral Sclerosis (ALS)

This compound (NAA) presents a complex and multifaceted profile in the context of Amyotrophic Lateral Sclerosis (ALS), a neurodegenerative disease characterized by the progressive loss of motor neurons. Research utilizing proton magnetic resonance spectroscopy (¹H-MRS) has consistently identified reductions in NAA or its ratios to other metabolites, such as creatine (B1669601) (Cr) and choline (Cho), in the motor cortex and corticospinal tract of ALS patients. neurology.orgtandfonline.com These reductions are interpreted as evidence of neuronal injury or loss in these critical motor regions. neurology.org Studies have shown that in the more affected hemisphere of probable/definite ALS patients, NAA/Cho and NAA/(Cre+Cho) ratios were reduced by 12.6% and 9.5% respectively within the motor cortex. tandfonline.comnih.gov This finding of decreased NAA extends beyond the motor cortex, suggesting that neuronal damage in ALS is widespread. tandfonline.comnih.gov

In the central nervous system (CNS) tissue of ALS patients, post-mortem studies have confirmed decreased concentrations of NAA. In the cervical spinal cord, NAA levels were found to be significantly reduced in the ventral horn, dorsal horn, and ventral column. nih.gov Specifically, one study noted a 40% decrease in NAA in the ventral horn. nih.gov Similarly, the motor cortex of ALS patients showed decreased levels of NAA. nih.gov These findings align with the known pathology of the disease, where neuronal loss is a key feature. neurology.orgnih.gov

Conversely, studies measuring NAA in the bloodstream have yielded different results. One study involving 112 ALS patients found significantly higher serum NAA levels compared to healthy controls. nih.gov The age- and sex-adjusted odds ratio for ALS was 19.97 for individuals with serum NAA levels above the median value of 0.171 mmol/L. nih.gov This elevation is hypothesized to result from the increased release of NAA from damaged neurons into circulation. nih.gov Furthermore, a significant correlation was found between the serum NAA level and the rate of disease progression, suggesting its potential as a biomarker. nih.gov

Intriguingly, some research has detected increased NAA levels in specific brain regions of certain ALS patient populations. A study on non-demented ALS patients found elevated NAA levels in the hippocampi, a region not primarily associated with motor function. mdpi.com This finding, in the absence of hippocampal atrophy, might suggest a compensatory mechanism or functional recruitment of this brain region in the earlier stages of the disease. mdpi.com

The following table summarizes the varied findings on NAA levels in different sample types from ALS patients.

| Sample Type | Brain Region/Fluid | Finding | Implication | Reference |

| Brain Tissue | Motor Cortex | Decreased NAA/Cho and NAA/(Cre+Cho) ratios | Neuronal injury and loss | tandfonline.comnih.gov |

| Brain Tissue | Corticospinal Tract | Decreased NAA/(Cho+Cr) ratio (16% reduction) | Neuronal injury and loss | neurology.org |

| Spinal Cord Tissue | Ventral Horn | Decreased NAA concentration (40-60% reduction) | Motor neuron loss | nih.govnih.gov |

| Serum | Blood | Significantly higher NAA levels | Release from damaged neurons, potential biomarker | nih.gov |

| Brain Tissue | Hippocampus (non-demented patients) | Increased NAA levels | Possible compensatory mechanism | mdpi.com |

Parkinson's Disease (PD)

In Parkinson's Disease (PD), a neurodegenerative disorder primarily affecting dopaminergic neurons in the substantia nigra, alterations in this compound (NAA) levels serve as a marker for neuronal dysfunction and loss. frontiersin.orgajronline.org Numerous studies using ¹H-MRS have documented reduced NAA concentrations or NAA/creatine (NAA/Cr) ratios in various brain regions of PD patients.

Research has shown that in early-stage PD, metabolic changes are not confined to the substantia nigra but are evident across multiple brain lobes. frontiersin.org One study found that compared to healthy controls, PD patients exhibited significant decreases in NAA in the frontal, temporal, parietal, and occipital lobes of the hemisphere contralateral to the more affected side of the body. frontiersin.org For instance, NAA was reduced by 6.82% in the frontal lobe and 7.96% in the parietal lobe. frontiersin.org This widespread neuronal dysfunction is further supported by findings of reduced NAA/Cr ratios in the occipital lobe and posterior cingulate in PD patients with mild cognitive impairment (PD-MCI). nih.govnih.gov

The reduction in NAA has been correlated with the clinical severity of the disease. Decreased NAA levels in the right prefrontal cortex have been associated with poorer performance on tasks measuring processing speed. amegroups.org Furthermore, lower frontal NAA levels showed a negative correlation with scores on the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS), indicating a link with disease severity. frontiersin.org In patients with Parkinson's disease dementia (PDD), NAA/Cr ratios in the posterior cingulate gyrus were significantly lower than in both healthy controls and non-demented PD patients. nih.gov

These metabolic alterations observable through ¹H-MRS highlight the potential of NAA as a biomarker for tracking the neurodegenerative process and cognitive decline in Parkinson's disease. frontiersin.orgnih.gov

The table below details the observed changes in NAA in various brain regions of PD patients.

| Brain Region | Patient Population | Key Finding | Correlation | Reference |

| Frontal, Temporal, Parietal, Occipital Lobes | Early Stage PD | Significant decrease in NAA | Negative correlation with MDS-UPDRS scores | frontiersin.org |

| Posterior Cingulate Gyrus | PD with Dementia (PDD) | Lower NAA/Cr ratio compared to controls and non-demented PD | Correlation with mental status | nih.gov |

| Right Prefrontal Cortex | PD | Reduced NAA levels | Associated with worse processing speed | amegroups.org |

| Occipital Lobe | PD with Mild Cognitive Impairment (PD-MCI) | Lower NAA/Cr ratio compared to healthy controls | Associated with PD-MCI | nih.gov |

| Substantia Nigra (SN) & Globus Pallidus (GP) | Early Stage PD | Meta-analysis showed a significant decrease in NAA/Cr in the SN | Controversial findings, but suggests neuronal loss | frontiersin.org |

Brain Injury and Trauma

Traumatic Brain Injury (TBI)

Following a traumatic brain injury (TBI), this compound (NAA) levels undergo significant and rapid changes that reflect the extent of neuronal damage and metabolic crisis. frontiersin.org NAA is widely used as a non-invasive marker for neuronal health, and its reduction is a hallmark of neuropathology following TBI. frontiersin.org

Research in animal models demonstrates a very rapid drop in brain NAA levels after severe TBI, which is paralleled by a reduction in adenosine (B11128) triphosphate (ATP), indicating a profound impact on energy metabolism. frontiersin.org In rats, NAA levels can decrease by over 20% within just one minute of severe TBI. frontiersin.org The degree of NAA reduction is often proportional to the severity of the tissue damage. frontiersin.org Recovery of NAA to normal levels is possible after milder injuries but is often incomplete in cases of severe or repeated injuries. frontiersin.org

In human studies, microdialysis has been used to measure extracellular NAA (eNAA) in the brain tissue of patients with severe TBI. nih.govsemanticscholar.orgresearchgate.net These studies reveal a temporal profile where eNAA concentrations are highest in the immediate aftermath of the injury, which is thought to be due to the release of intracellular contents from dying or injured neurons. nih.govsemanticscholar.orgresearchgate.net Following this initial peak, eNAA levels steadily decline, and by 70 hours post-injury, they can be 40% lower than levels in non-TBI patients. nih.govresearchgate.net

Interestingly, the levels of NAA in cerebrospinal fluid (CSF) have shown correlations with long-term functional outcomes. A pilot study on 28 severe TBI patients found that lower average CSF NAA levels in the first four days post-injury were associated with better outcomes at 3, 6, 12, and 24 months. tandfonline.com This suggests that a greater efflux of NAA into the CSF may signify more extensive neuronal damage. tandfonline.com

The following table summarizes the dynamic changes of NAA following TBI.

| Measurement Context | Key Finding | Implication | Reference |

| Brain Tissue (Animal Models) | Rapid drop in NAA (>20% in 1 min) paralleling ATP loss | Acute neuronal energy crisis and damage | frontiersin.org |

| Extracellular Fluid (Human Microdialysis) | Initial high levels of eNAA, followed by a steady decline | Release from injured neurons, followed by depletion | nih.govsemanticscholar.orgresearchgate.net |

| Cerebrospinal Fluid (Human) | Higher acute CSF NAA levels correlated with poorer long-term outcome | Greater neuronal injury leads to more NAA release | tandfonline.com |

| Brain Tissue (¹H-MRS) | Reduced NAA levels proportional to injury severity | Non-invasive marker of neuronal health and damage | frontiersin.org |

Stroke and Cerebral Ischemia

In the context of stroke and cerebral ischemia, this compound (NAA) serves as a crucial biomarker for assessing the extent of neuronal damage and predicting functional outcomes. nih.gov The interruption of blood flow to the brain triggers a cascade of metabolic changes, and the resulting attenuation of the NAA signal, as measured by proton magnetic resonance spectroscopy (¹H-MRS), reflects the severity of the ischemic event. nih.gov

Following an ischemic stroke, there is an acute and significant decrease in NAA levels within the core of the ischemic lesion, which is consistent with neuronal loss. nih.govresearchgate.net This reduction is not always a static event. Studies have shown that the fall in NAA can be progressive, continuing for up to two weeks or longer after the initial event. nih.govresearchgate.net This suggests that some neuronal death may continue beyond the hyperacute phase. researchgate.net For example, one serial MRS study observed that NAA in the ipsilesional thalamus, a region connected to the infarct core, fell significantly from 10.0 mmol/L at 2 weeks post-stroke to 7.97 mmol/L at 12 weeks. kcl.ac.uknih.gov

The extent of NAA reduction has been directly linked to clinical outcomes. Higher NAA concentrations in the affected brain regions are associated with better motor recovery. nih.govkcl.ac.uknih.gov A study demonstrated that higher NAA levels in the ipsilesional thalamus at both 2 and 12 weeks post-stroke correlated with higher (better) Fugl-Meyer motor scores at 12 weeks. nih.govkcl.ac.uknih.gov Conversely, lower ratios of NAA to creatine (Cr) are indicative of a poor outcome after a stroke. nih.gov

The dynamic changes in NAA provide valuable insight into the pathophysiology of stroke, highlighting a window for potential therapeutic interventions aimed at limiting ongoing subacute tissue damage and improving recovery. researchgate.netnih.gov

The table below presents findings on NAA changes after stroke.

| Time Point | Brain Region | Key Finding on NAA | Correlation with Outcome | Reference |

| Acute (within hours) | Ischemic Core | Significant decrease | Reflects initial neuronal loss | nih.govresearchgate.net |

| Subacute (2 to 12 weeks) | Ipsilesional Thalamus | Progressive decrease (from 10.0 to 7.97 mmol/L) | Lower NAA fall associated with better motor recovery | kcl.ac.uknih.gov |

| Chronic | Ipsilesional Thalamus | Higher NAA concentrations | Correlated with better Fugl-Meyer motor scores | nih.govkcl.ac.uknih.gov |

| Acute/Subacute | Ischemic Lesion | NAA reaches its lowest point by 2 weeks | Lower NAA/Cr ratio indicative of poor outcome | researchgate.netnih.gov |

Demyelinating and White Matter Disorders

Multiple Sclerosis (MS)

In multiple sclerosis (MS), a chronic inflammatory and demyelinating disease of the central nervous system, this compound (NAA) is a key biomarker for axonal damage and neurodegeneration. nih.govnih.gov Since NAA is located almost exclusively within neurons and their axons in the adult brain, its measurement via proton magnetic resonance spectroscopy (¹H-MRS) provides a non-invasive window into the health and integrity of these structures. nih.govjneurosci.org

A consistent finding in MS research is the reduction of NAA levels not only within visible demyelinating lesions but also in the normal-appearing white matter (NAWM) and gray matter. nih.govnih.gov This widespread decrease suggests that axonal injury and dysfunction are diffuse processes in MS, extending beyond areas of active inflammation and demyelination. nih.govoup.com The reduction in NAA is considered a more specific marker of the underlying neurodegenerative component of MS than conventional MRI measures like lesion volume. wiley.com

The degree of NAA reduction correlates strongly with the level of clinical disability. nih.govwiley.com Studies have shown that lower NAA concentrations or NAA/creatine (NAA/Cr) ratios are associated with worse scores on the Expanded Disability Status Scale (EDSS) and the MS Functional Composite (MSFC). d-nb.info For instance, a study measuring NAA in the cervical spinal cord of MS patients found a 32% reduction compared to controls, which correlated with the cerebellar subscore of their neurological assessment. wiley.com Another study found that lower NAA concentrations in the cerebrospinal fluid (CSF) were related to a more advanced stage of the disease, greater clinical disability, and higher lesion load on MRI. d-nb.info

The changes in NAA levels reflect the cumulative axonal loss and mitochondrial dysfunction that contribute to permanent neurological disability in MS. nih.govjneurosci.org Therefore, monitoring NAA levels is considered a valuable tool for tracking disease progression and assessing the efficacy of neuroprotective therapies. nih.gov

The following table summarizes the findings regarding NAA in Multiple Sclerosis.

| Sample/Tissue Type | Key Finding | Correlation | Implication | Reference |

| Brain White Matter (Lesions and NAWM) | Decreased NAA concentrations | Correlates with disability | Widespread axonal damage and dysfunction | nih.govnih.gov |

| Cervical Spinal Cord | 32% reduction in NAA concentration | Correlated with cerebellar function assessment | Significant neuronal/axonal damage in the spinal cord | wiley.com |

| Cerebrospinal Fluid (CSF) | Lower NAA concentrations | Correlated with higher disability (EDSS), lower brain volume, and higher lesion load | Marker of disease severity and progression | d-nb.info |

| Brain Gray Matter | Decreased NAA levels | Linked with physical disability | Cortical neurodegeneration | nih.gov |

Psychiatric and Neuropsychiatric Conditions

This compound (NAA), as a prominent metabolite in the central nervous system, has been a key area of investigation in various psychiatric and neuropsychiatric conditions. Its concentration, often measured by proton magnetic resonance spectroscopy (¹H-MRS), is considered a marker of neuronal health and viability. medrxiv.org Alterations in NAA levels have been documented in several disorders, providing insights into their underlying neuropathology.

Schizophrenia

Research has consistently demonstrated altered this compound (NAA) levels in individuals with schizophrenia, suggesting neuronal dysfunction or loss. medrxiv.orgscitechnol.com These changes are observed in various brain regions and appear to differ based on the stage of the illness.

A meta-analysis of 182 studies revealed significantly lower NAA levels in multiple brain regions of patients with chronic schizophrenia compared to healthy controls. bohrium.com The most pronounced reductions were found in the hippocampus, followed by the frontal lobe, temporal lobe, thalamus, and parietal lobe. bohrium.com In individuals experiencing their first episode of psychosis, NAA reductions were significant in the frontal lobe, anterior cingulate cortex, and thalamus. bohrium.com Even in individuals at high risk for psychosis, lower NAA levels have been noted in the hippocampus. bohrium.com These findings suggest that alterations in NAA begin in the hippocampus, frontal cortex, and thalamus and extend to other regions as the illness progresses. bohrium.com

Another study focusing on the thalamus in medicated schizophrenia patients found significantly lower NAA concentrations in both the right and left mediodorsal regions compared to healthy individuals. jpn.ca Interestingly, a positive correlation was observed between the left and right thalamic NAA concentrations in patients, a correlation not seen in the control group. jpn.ca Some research also points to a potential link between the duration of schizophrenia and NAA levels, with one study noting an inverse relationship in the left dorsolateral prefrontal cortex, particularly in the early years of the illness. psychiatryonline.org

A pilot study analyzing the cerebrospinal fluid (CSF) of patients in the early phase of psychosis also identified lower levels of this compound. nih.gov

Table 1: Regional this compound (NAA) Alterations in Schizophrenia

| Illness Stage | Brain Region with Decreased NAA |

|---|---|

| High-Risk for Psychosis | Hippocampus bohrium.com |

| First-Episode Psychosis | Frontal Lobe, Anterior Cingulate Cortex, Thalamus bohrium.com |

| Chronic Schizophrenia | Frontal Lobe, Hippocampus, Temporal Lobe, Thalamus, Parietal Lobe bohrium.comjpn.ca |

| Early Phase Psychosis | Cerebrospinal Fluid nih.gov |

Other Neuropsychiatric Disorders

Beyond schizophrenia, alterations in this compound (NAA) levels have been implicated in other neuropsychiatric conditions, notably mood disorders such as bipolar disorder and major depressive disorder.

In Bipolar Disorder , studies have reported deficits in NAA, which may reflect neuronal dysfunction. nih.gov A meta-analysis found significantly lower NAA levels in the basal ganglia and hippocampi of individuals with bipolar disorder. stanford.edu Postmortem brain studies have confirmed significant deficits in hippocampal NAA concentrations in patients with bipolar disorder. nih.gov Research focusing on the dorsolateral prefrontal cortex has also found decreased NAA levels in both adults and children with bipolar disorder compared to healthy controls, suggesting that these neuronal abnormalities may be present from the early stages of the illness. psychiatryonline.orgnih.gov Some evidence suggests that treatment with lithium may have a neuroprotective effect, with one study showing that lithium-treated patients had prefrontal NAA levels comparable to healthy controls, whereas patients with limited lithium exposure had significantly lower levels. jpn.ca

For Major Depressive Disorder (MDD) , a meta-analysis of 62 studies revealed that patients with chronic MDD have significantly reduced NAA concentrations in the frontal lobe, occipital lobe, thalamus, and frontal and periventricular white matter when compared to healthy controls. medrxiv.orgbohrium.comfrontiersin.org Postmortem studies have also found NAA deficits in the hippocampus and amygdala of individuals with MDD. nih.gov Reduced NAA levels have been reported across various brain regions in depressed individuals, including the prefrontal cortex, anterior cingulate cortex, and hippocampus. biocrates.com Interestingly, some research suggests that antidepressant treatment may reverse these alterations, particularly in the frontal lobe. bohrium.commdpi.com

In the context of Anxiety Disorders , research into NAA is less extensive but still points to its potential involvement. One study on individuals with Cushing's syndrome found a negative correlation between anxiety and NAA levels in the prefrontal cortex, suggesting that metabolic alterations in this brain region are associated with anxiety. nih.gov A study on Generalized Anxiety Disorder (GAD) found that successful treatment with the glutamate-modulating agent riluzole (B1680632) was associated with increases in hippocampal NAA. nih.govresearchgate.net In these patients, the increase in hippocampal NAA was positively correlated with improvements in anxiety and worry symptoms. researchgate.net

Table 2: this compound (NAA) Findings in Select Neuropsychiatric Disorders

| Disorder | Key Findings | Brain Regions Implicated |

|---|---|---|

| Bipolar Disorder | Decreased NAA levels. nih.govstanford.edu Lithium treatment may normalize levels. jpn.ca | Basal Ganglia, Hippocampus, Dorsolateral Prefrontal Cortex nih.govstanford.edunih.gov |

| Major Depressive Disorder | Decreased NAA levels in chronic MDD. bohrium.comfrontiersin.org Antidepressants may reverse changes. mdpi.com | Frontal Lobe, Occipital Lobe, Thalamus, Hippocampus, Amygdala bohrium.comnih.govfrontiersin.org |

| Anxiety Disorders | Negative correlation between anxiety and prefrontal NAA. nih.gov Treatment response linked to increased hippocampal NAA. researchgate.net | Prefrontal Cortex, Hippocampus nih.govresearchgate.net |

Other Associated Conditions

HIV-Related Dementia

In the context of Human Immunodeficiency Virus (HIV) infection, this compound (NAA) serves as an important marker for neuronal injury, particularly in the progression to HIV-associated dementia (HAD), also known as AIDS dementia complex (ADC). frontiersin.orgelsevier.es Studies using ¹H-MRS have shown that NAA levels are significantly reduced in patients with moderate to severe dementia (ADC stage 2 or 3). frontiersin.org This decline in NAA is consistent with the neuronal loss observed in the brains of individuals with HIV encephalitis. frontiersin.org

The reduction in NAA appears to be linked to the severity of both dementia and the underlying immune suppression. frontiersin.org A significant decrease in the NAA/Creatine (Cr) ratio is often observed in patients with advanced disease, particularly those with CD4 counts below 200/μl. frontiersin.orgelsevier.es In the early stages of HIV infection, when clinical symptoms are absent or mild, NAA levels are typically unchanged. However, as the disease progresses to late-stage HIV with severe clinical symptoms, NAA/Cr ratios decrease significantly, indicating neuronal loss or dysfunction. This reduction is found not only in visible brain lesions but also in normal-appearing brain tissue.

Longitudinal studies have documented a progressive decrease in NAA as dementia worsens. elsevier.es Furthermore, longer duration of HIV infection has been associated with lower NAA in the caudate nucleus, a region susceptible to HIV-related injury. nih.gov Conversely, immune recovery on combination antiretroviral therapy (cART) has been linked to higher NAA levels in the frontal white matter, suggesting a potential for neurochemical repair. nih.gov

Table 3: NAA Levels in HIV-Associated Neurocognitive Disorder (HAND)

| Condition | NAA/Cr Ratio Finding | Associated Factors |

|---|---|---|

| Asymptomatic/Mild Dementia (ADC Stage 0-1) | Generally not significantly reduced frontiersin.org | Higher CD4 counts frontiersin.org |

| Moderate to Severe Dementia (ADC Stage 2-3) | Significantly reduced frontiersin.org | CD4 counts < 200/μl, progressive dementia frontiersin.orgelsevier.es |

| Long-term Viral Suppression on cART | Mild alterations; lower in frontal white matter and caudate compared to HIV-negative individuals nih.gov | HIV duration, immune recovery nih.gov |

Epilepsy

The role of this compound (NAA) in epilepsy is complex and appears to be multifaceted. While chronically low NAA levels in certain brain regions can be a marker of neuronal injury or dysfunction that may contribute to a seizure focus, some experimental evidence suggests that elevated concentrations of NAA itself may have pro-convulsive effects.

Studies in rat models have shown that intracerebroventricular administration of NAA can induce epileptic seizures. nih.gov At lower doses, it can cause absence-like seizures characterized by spike-wave complexes on EEG, while higher doses can lead to convulsive seizures. nih.gov This seizure-inducing effect is thought to be mediated, at least in part, through the activation of glutamate (B1630785) receptors. nih.gov Patch-clamp studies have demonstrated that NAA can excite hippocampal neurons by acting on G protein-coupled metabotropic glutamate receptors, leading to an inward electrical current that can contribute to the initiation of seizures. mdpi.com

This pro-epileptic potential of high NAA levels is particularly relevant to Canavan disease, a rare genetic disorder caused by a deficiency of the enzyme aspartoacylase. This deficiency leads to a massive accumulation of NAA in the brain, and epileptic seizures are a common feature of the disease. nih.gov

Conversely, in established epilepsy, particularly in the region of a seizure focus, ¹H-MRS studies often show reduced NAA levels. This is interpreted as a sign of the neuronal loss or metabolic dysfunction that is part of the underlying epileptic pathology. Therefore, while acutely high levels of NAA may be capable of triggering seizures, chronic epileptic conditions are often associated with a local reduction in this neuronal marker.

Brain Tumors (e.g., Glioblastoma)

In the evaluation of brain tumors, particularly gliomas, this compound (NAA) is a crucial biomarker measured by ¹H-MRS. biocrates.com Since NAA is almost exclusively located in neurons, its signal is markedly decreased or absent within brain tumors that displace or destroy normal neuronal tissue. This reduction in NAA is a hallmark of glial tumors like glioblastoma. biocrates.com

Glioblastoma (GBM), the most common and aggressive primary brain tumor in adults, is characterized by significant metabolic changes detectable by ¹H-MRS. nih.gov A typical spectral pattern for GBM shows a severely decreased NAA peak, an elevated choline (Cho) peak, and often the presence of lipids and lactate. The elevated Cho reflects high cell membrane turnover and proliferation, while the decreased NAA indicates neuronal destruction. biocrates.com

The ratios of different metabolites are often more informative than absolute concentrations for tumor grading and diagnosis. The Cho/NAA and NAA/Creatine (Cr) ratios are particularly important. biocrates.com In glioblastomas, the Cho/NAA ratio is significantly increased due to the combination of rising Cho and falling NAA. biocrates.comresearchgate.net Similarly, the NAA/Cr ratio is typically lower in GBM compared to healthy brain tissue and often lower than in lower-grade astrocytomas. biocrates.com These metabolic ratios can help differentiate high-grade from low-grade gliomas and distinguish tumor tissue from surrounding edema or post-treatment changes like radiation injury. biocrates.com For instance, the non-enhancing region surrounding a tumor may show an elevated Cho/NAA ratio, suggesting tumor cell infiltration, a feature more characteristic of a glioma than a metastasis. researchgate.net

Table 4: Typical ¹H-MRS Metabolite Changes in Glioblastoma

| Metabolite / Ratio | Change Compared to Normal Brain Tissue | Rationale |

|---|---|---|

| This compound (NAA) | Decreased biocrates.comnih.gov | Destruction or displacement of neurons |

| Choline (Cho) | Increased | High membrane synthesis and cell proliferation biocrates.com |

| Lactate (Lac) | Often Present/Increased | Anaerobic glycolysis by tumor cells |

| Lipids | Often Present/Increased | Cell membrane breakdown (necrosis) |

| Cho/NAA Ratio | Increased biocrates.comresearchgate.net | Combined effect of increased Cho and decreased NAA |

| NAA/Cr Ratio | Decreased biocrates.com | Reflects neuronal loss relative to cellular energy stores |

Type 2 Diabetes

This compound (NAA) has been identified as a significant metabolite in the context of Type 2 Diabetes (T2D), with studies revealing altered levels in individuals with this condition. Research indicates a complex relationship between circulating and brain NAA concentrations, glycemic control, and diabetic complications. nih.govnih.gov

Magnetic Resonance Spectroscopy (MRS) studies have consistently shown alterations in brain NAA levels in patients with T2D. nih.gov Several studies have reported decreased NAA levels or NAA to creatine (Cr) ratios (NAA/Cr) in various brain regions of T2D patients, suggesting neuronal damage or dysfunction. nih.govajnr.orgheraldopenaccess.us For instance, a study by Sinha et al. found significantly decreased NAA levels in the right frontal and parieto-temporal regions of T2D patients. nih.gov Another study observed lower NAA/Cr ratios in the left lenticular nucleus of individuals with T2D. ajnr.org Furthermore, these reduced NAA/Cr ratios have been negatively correlated with fasting blood glucose and HbA1c levels, indicating that poorer glycemic control is associated with greater neuronal metabolic disturbance. nih.govajnr.org

Conversely, some research has reported increased levels of NAA in both T2D and diabetic kidney disease (DKD) patients, suggesting it could be a biomarker for the onset and progression of diabetes. mdpi.comnih.gov One study noted a stepwise upregulation of circulating NAA in T2D and DKD patients compared to healthy individuals. mdpi.com

The impact of obesity, a common comorbidity with T2D, on NAA levels has also been investigated. Circulating NAA concentrations have been found to be negatively related to Body Mass Index (BMI). nih.gov Interventions such as bariatric surgery and glucose-lowering treatments have been shown to increase plasma NAA levels. nih.gov Specifically, surgically-induced weight loss led to a significant increase in NAA, and antidiabetic treatments raised NAA levels in proportion to the reduction in HbA1c. nih.gov

These findings suggest that NAA levels are modulated by glycemic control and obesity and may serve as a potential biomarker for monitoring neuronal health in the context of T2D. nih.govajnr.org

Table 1: Research Findings on this compound (NAA) in Type 2 Diabetes

| Finding | Study Population | Key Result | Reference(s) |

|---|---|---|---|

| Decreased NAA/Cr ratio | Patients with T2DM | The NAA/Cr ratio was significantly lower in the left lenticular nuclei of T2DM patients compared to healthy controls. | ajnr.org |

| Correlation with glycemic control | Patients with T2DM | NAA/Cr ratio was negatively correlated with fasting blood glucose and HbA1c levels. | nih.govajnr.org |

| Association with obesity | 505 subjects (including NGT, IGT, and T2D) | Plasma NAA was negatively associated with BMI. | nih.gov |

| Effect of interventions | Obese subjects and T2D patients | Surgically-induced weight loss and glucose-lowering treatments led to an increase in plasma NAA levels. | nih.gov |

| Increased circulating NAA | Cross-sectional study of healthy, T2DM, and DKD subjects | Circulating NAA levels were upregulated in T2DM and DKD patients compared to healthy controls. | mdpi.com |

Oxidative Stress and Cellular Dysfunction

This compound plays a dual role in cellular processes, including those related to oxidative stress and cellular dysfunction. nih.govexcli.de Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects through antioxidant defenses. wiley.comfrontiersin.org This phenomenon is a key factor in the pathogenesis of many neurodegenerative and metabolic diseases. wiley.comnih.gov

Research suggests that altered levels of NAA can contribute to oxidative stress. nih.govexcli.de Some studies propose that an upregulation of NAA can lead to increased oxidative stress by boosting nitric oxide production and diminishing the effectiveness of antioxidants. nih.govresearchgate.net This increase in nitric oxide can lead to the formation of peroxynitrite, a potent oxidant that can cause mitochondrial damage and cell death. researchgate.net In experimental models, the administration of NAA has been shown to impair antioxidant defenses and promote protein oxidation in the cerebral cortex. researchgate.net

The brain is particularly susceptible to oxidative damage due to its high oxygen consumption rate and lipid-rich composition. wiley.com Mitochondrial dysfunction is a central element in oxidative stress-related cellular damage. wiley.comusp.br Mitochondria are the primary sites of ROS production, and their dysfunction can lead to a vicious cycle of increased oxidative stress and further mitochondrial damage. techscience.com NAA is synthesized in neuronal mitochondria, and its levels can be indicative of mitochondrial function. nih.govbiocrates.com A decrease in NAA is often interpreted as a marker of neuronal loss or mitochondrial dysfunction. nih.govmitosoc.org

In the context of metabolic disorders, hyperglycemia can induce neuronal damage through glucose-driven oxidative stress. nih.gov This "glucose neurotoxicity" can disrupt astrocyte function and lead to an inflammatory response, contributing to cellular dysfunction. nih.gov The interplay between elevated glucose, oxidative stress, and altered NAA metabolism highlights the complex mechanisms underlying cellular dysfunction in diseases like type 2 diabetes. nih.govnih.gov

Table 2: this compound (NAA) and its Association with Oxidative Stress

| Observation | Mechanism | Implication | Reference(s) |

|---|---|---|---|

| Upregulation of NAA | Increases nitric oxide and reduces antioxidant potential. | Contributes to oxidative stress and potential disease pathophysiology. | nih.govresearchgate.net |

| Administration of NAA | Impairs antioxidant defenses and promotes protein oxidation in the cerebral cortex. | May be involved in the neurotoxicity observed in conditions with NAA accumulation. | researchgate.net |

| Decreased NAA levels | Often associated with mitochondrial dysfunction. | Can serve as a marker for neuronal injury or metabolic impairment in the brain. | nih.govmitosoc.org |

| Hyperglycemia-induced stress | Leads to glucose-driven oxidative stress and protein glycation. | Causes neuronal damage and disrupts astrocyte function. | nih.gov |

Analytical Methodologies for N Acetyl L Aspartic Acid Research

Magnetic Resonance Spectroscopy (MRS)

Magnetic Resonance Spectroscopy (MRS) is a non-invasive analytical technique that allows for the quantification of neurochemicals in living tissue. nih.gov It is widely used in clinical and research settings to study the metabolic profile of the brain.